n-(4-Ethoxybenzyl)-N-methylcyclopropanamine
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Overview
Description
N-(4-Ethoxybenzyl)-N-methylcyclopropanamine is an organic compound that features a cyclopropane ring attached to a benzyl group substituted with an ethoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxybenzyl)-N-methylcyclopropanamine typically involves the reaction of 4-ethoxybenzyl chloride with N-methylcyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxybenzyl)-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-Ethoxybenzyl)-N-methylcyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(4-Ethoxybenzyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzyl)-N-methylcyclopropanamine: Similar structure with a methoxy group instead of an ethoxy group.
N-(4-Ethoxybenzyl)-N-methylcyclopropanamine hydrochloride: The hydrochloride salt form of the compound.
N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: A related compound with a boronic ester group.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a cyclopropane ring and an ethoxy-substituted benzyl group
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-N-methylcyclopropanamine |
InChI |
InChI=1S/C13H19NO/c1-3-15-13-8-4-11(5-9-13)10-14(2)12-6-7-12/h4-5,8-9,12H,3,6-7,10H2,1-2H3 |
InChI Key |
SAHQBSVTLBZTHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(C)C2CC2 |
Origin of Product |
United States |
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